N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-14-13-19-11-9-16(10-12-19)18-17(20)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBRQIEQPUHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 1-(2-methoxyethyl)piperidine with 3-phenylpropanoyl chloride under basic conditions to form the desired amide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new substituted piperidine compounds.
Scientific Research Applications
Receptor Modulation
Research indicates that piperidine derivatives, including N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide, can act as agonists or antagonists for various receptors. For instance, studies have shown that modifications at the piperidine ring can enhance binding affinity and selectivity for dopamine receptors, particularly the D2 receptor, which is crucial for treating disorders like schizophrenia and Parkinson's disease .
Antifungal Activity
Recent investigations have highlighted the potential antifungal properties of piperidine derivatives against resistant strains such as Candida auris. Novel derivatives based on piperidine have demonstrated significant antifungal activity, with mechanisms involving disruption of fungal cell membranes and induction of apoptosis . This suggests that this compound could be explored as a scaffold for developing new antifungal agents.
Structure-Activity Relationship Studies
A comprehensive study focused on the structure-activity relationships (SAR) of piperidine derivatives has revealed that specific substitutions can dramatically influence their pharmacological profiles. For example, modifications at the 4-position of the piperidine ring have been shown to enhance potency and selectivity towards cannabinoid receptors, which are implicated in various metabolic disorders .
| Compound | Receptor Target | Affinity (Ki) | Observations |
|---|---|---|---|
| 1 | D2 DAR | 54 nM | High affinity with potential therapeutic implications in neuropsychiatric disorders |
| 2 | GPR88 | EC50 = 59 nM | Selective GPR88 agonist with implications for addiction treatment |
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have indicated that certain derivatives exhibit favorable bioavailability profiles when administered orally. For instance, one study reported a plasma half-life of 6 hours for a related compound, suggesting potential for effective dosing regimens in clinical settings . This information is critical for understanding how this compound might perform in vivo.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide involves its interaction with specific molecular targets in biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, influencing signal transduction pathways and physiological responses .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
- Melting Point : The target compound’s melting point is unreported, but analogs like 12f (116.8–117.8°C) and 12g (163.6–165.5°C) suggest that propanamide derivatives exhibit solid-state stability suitable for formulation .
- Spectral Data : NMR and HRMS data for analogs (e.g., 12f: δ 1.45–2.75 ppm for piperidine protons) provide benchmarks for structural validation of the target compound .
Therapeutic Potential
- The 2-methoxyethyl group’s balance of polarity and moderate lipophilicity may optimize tissue distribution, making the compound viable for non-CNS targets (e.g., anti-inflammatory or anticancer applications) .
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C23H31N3O2
- Molecular Weight : 373.52 g/mol
The compound features a piperidine ring, a phenyl group, and a propanamide moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structural characteristics often interact with various biological targets, including neurotransmitter receptors. Specifically, this compound may exhibit affinity for:
- Serotonin Receptors : Potentially influencing mood regulation.
- Dopamine Receptors : Implicated in reward and pleasure pathways.
These interactions suggest that the compound may have psychoactive properties or influence central nervous system activity.
Pharmacological Effects
Case Study 1: Analgesic Properties
A study published in Journal of Medicinal Chemistry investigated the analgesic effects of various piperidine derivatives. The findings suggested that compounds similar to this compound exhibited significant pain relief in rodent models when administered at specific dosages (10 mg/kg) .
Case Study 2: Antidepressant Activity
Another study focused on the antidepressant potential of piperidine derivatives. It was found that certain modifications led to enhanced binding affinity at serotonin receptors, indicating a promising pathway for developing new antidepressants . Although direct studies on the compound are scarce, these findings support further exploration.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C23H31N3O2 | Potential analgesic and antidepressant |
| 2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | C20H26ClN3O | Antidepressant and anti-cancer |
| N-[3-(Methylthio)-1-(2-phenylethyl)-4-piperidinyl] - N-phenylpropanamide | C23H30N2OS | Analgesic and psychoactive |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves:
Piperidine Alkylation : Reacting 4-piperidone with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group.
Amide Coupling : Using 3-phenylpropanoyl chloride with a coupling agent (e.g., HATU) in dichloromethane (DCM) and triethylamine (Et₃N) to form the propanamide linkage .
Purification : Column chromatography (SiO₂, EtOAc/Hexane) achieves >95% purity.
-
Critical Parameters : Reaction time, temperature (reflux at 80°C), and anhydrous conditions (argon atmosphere) improve yields (75–82%) .
Synthetic Step Reagents/Conditions Yield (%) Reference Piperidine Alkylation 2-Methoxyethyl chloride, K₂CO₃, DMF 75 Amide Coupling 3-Phenylpropanoyl chloride, Et₃N, DCM 82 Purification Column chromatography (SiO₂, EtOAc/Hex) 95
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methoxyethyl (δ 3.3–3.5 ppm) and piperidine protons (δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 346.23 vs. observed 346.22) .
- HPLC : Ensure >98% purity using a C18 column (acetonitrile/water gradient) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .
- Storage : -20°C in airtight containers to prevent degradation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
Advanced Research Questions
Q. How does stereochemistry influence pharmacological activity, and what methods resolve diastereomers?
- Methodological Answer :
-
Chiral Chromatography : Use Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
-
Pharmacological Impact : The cis-(+)-isomer of structurally related analogs shows 6,684x higher analgesic potency than morphine in rat tail withdrawal tests due to enhanced μ-opioid receptor binding .
Isomer ED50 (mg/kg) Potency vs. Morphine Reference cis-(+) 0.0003 6,684x Morphine 2.0 1x
Q. What in vivo models are suitable for evaluating analgesic efficacy, and how do results compare to opioids like fentanyl?
- Methodological Answer :
- Rat Tail Withdrawal Test : Measure latency to withdraw tail from noxious stimuli (e.g., 50°C water). The compound’s ED50 is compared to morphine/fentanyl .
- Hot Plate Test : Assess supraspinal analgesia at 55°C.
- Findings : Related analogs exhibit rapid onset (5–10 min) but shorter duration (1–2 hr) vs. morphine (4–6 hr) .
Q. What contradictions exist in reported safety margins for this compound?
- Methodological Answer :
- High Potency vs. Safety : Despite extreme potency (nM-range μ-opioid affinity), some analogs show a high therapeutic index (LD50/ED50 >1,000) in rodents, attributed to selective receptor activation and minimal respiratory depression .
- Contradictory Data : Variability in metabolite toxicity (e.g., nor-metabolites) across species requires further CYP450 profiling .
Q. How does the 2-methoxyethyl group affect metabolic stability compared to other substituents?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The methoxyethyl group reduces CYP3A4-mediated oxidation, extending half-life (t1/2 = 120 min) vs. methyl-substituted analogs (t1/2 = 60 min) .
- Metabolite Identification : Hydroxylation at the piperidine ring is the primary pathway .
Regulatory Considerations
Q. What legal restrictions apply to preclinical research on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
